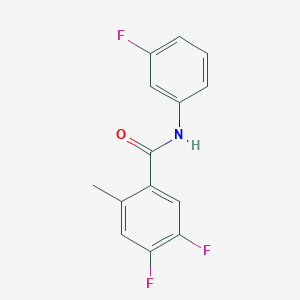

![molecular formula C18H20N2OS B5559732 5,5-dimethyl-3-(2-methyl-2-propen-1-yl)-2-thioxo-2,3,5,6-tetrahydrobenzo[h]quinazolin-4(1H)-one](/img/structure/B5559732.png)

5,5-dimethyl-3-(2-methyl-2-propen-1-yl)-2-thioxo-2,3,5,6-tetrahydrobenzo[h]quinazolin-4(1H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to the class of benzo[h]quinazolin-4(1H)-ones, a group known for diverse biological activities and chemical properties. Its structure features a thioxo group and dimethyl substitutions that influence its reactivity and potential applications.

Synthesis Analysis

The synthesis involves cyclization and condensation reactions. For instance, ethyl 2-cyano-3,3-dimethyl-4-phenylbutanoate can be cyclized to form 1-amino-3,3-dimethyl-3,4-dihydronaphthalene-2-ethylcarboxylate, which upon condensation with isothiocyanates yields compounds like 5,5-dimethyl-2-thioxo-2,3,5,6-tetrahydrobenzo[h]quinazolin-4(1H)-ones (Markosyan et al., 2014).

科学的研究の応用

Antineoplastic Properties

The compound has been studied for its potential in cancer treatment. Markosyan et al. (2014) synthesized derivatives of 5,5-dimethyl-2-thioxo-2,3,5,6-tetrahydrobenzo[h]quinazolin-4(1H)-one and evaluated their antineoplastic properties, finding them to have potential in this area. This research contributes to the understanding of novel antineoplastic agents derived from quinazolinone compounds (Markosyan et al., 2014).

Antimicrobial and Antifungal Activity

The derivatives of this compound have been investigated for antimicrobial and antifungal activities. Abu‐Hashem (2018) synthesized new furothiazolo pyrimido quinazolinones from related compounds and evaluated their antimicrobial efficacy. These compounds demonstrated significant growth inhibition of bacteria and fungi, indicating their potential as antimicrobial agents (Abu‐Hashem, 2018).

Antiviral Properties

A study by Luo et al. (2012) focused on synthesizing new derivatives through microwave irradiation and assessing their antiviral activity. Some synthesized compounds displayed weak to good anti-Tobacco mosaic virus activity, suggesting the potential of these derivatives in antiviral research (Luo et al., 2012).

Inhibition of Monoamine Oxidase Activity

Research by Markosyan et al. (2008) demonstrated that some derivatives of this compound could inhibit monoamine oxidase (MAO) activity in the brain, particularly 5-HT deamination. This finding suggests potential applications in neurological disorders or as antidepressants (Markosyan et al., 2008).

Cardiac Stimulant Activity

Bell et al. (1989) synthesized derivatives and evaluated them for cardiac stimulant activity in dogs. Certain compounds showed a significant increase in positive inotropic activity, indicating potential uses in treating heart conditions (Bell et al., 1989).

H1-Antihistaminic Agents

Alagarsamy and Parthiban (2013) synthesized novel derivatives as H1-antihistaminic agents. These compounds showed significant protection against histamine-induced bronchospasm in guinea pigs, suggesting their potential as antihistamines (Alagarsamy & Parthiban, 2013).

特性

IUPAC Name |

5,5-dimethyl-3-(2-methylprop-2-enyl)-2-sulfanylidene-1,6-dihydrobenzo[h]quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2OS/c1-11(2)10-20-16(21)14-15(19-17(20)22)13-8-6-5-7-12(13)9-18(14,3)4/h5-8H,1,9-10H2,2-4H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPSQVWNFHDQXQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CN1C(=O)C2=C(C3=CC=CC=C3CC2(C)C)NC1=S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,5-dimethyl-3-(2-methylprop-2-en-1-yl)-2-sulfanyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(methylamino)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5559656.png)

![(1S*,5R*)-6-(5-methoxy-2-furoyl)-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5559667.png)

![5-butyl-4-ethyl-2-{2-[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]-2-oxoethyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5559678.png)

![N-{[(4-chlorophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5559691.png)

![N-{rel-(3R,4S)-4-isopropyl-1-[2-(methylsulfonyl)ethyl]-3-pyrrolidinyl}-2-methoxyacetamide hydrochloride](/img/structure/B5559706.png)

![2-[4-(1,3-benzodioxol-5-yl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-[(1R)-1-phenylethyl]acetamide](/img/structure/B5559712.png)

![4-(2-methoxyphenoxy)-1-[(2-methylpyrimidin-5-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B5559724.png)

![5-hydroxy-2-[(3-phenylpropanoyl)amino]benzoic acid](/img/structure/B5559744.png)

![N-(5-chloro-2-methylphenyl)-2-[(3-cyclopropyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B5559745.png)

![2-[2-(dimethylamino)ethyl]-8-[(2-hydroxyphenoxy)acetyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5559761.png)